molecular formula C18H19N5O B6692927 2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone

2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone

Cat. No.: B6692927
M. Wt: 321.4 g/mol
InChI Key: RIINXBMZXAQKGO-INIZCTEOSA-N
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Description

2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is a complex organic compound that features a quinoline ring, a triazole ring, and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and triazole rings can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone is unique due to the combination of these three rings in a single molecule, which can lead to a diverse range of biological activities and chemical reactivity. This combination allows for multiple points of interaction with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-quinolin-3-yl-1-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(11-14-10-15-4-1-2-6-17(15)19-12-14)23-8-3-5-16(23)13-22-9-7-20-21-22/h1-2,4,6-7,9-10,12,16H,3,5,8,11,13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIINXBMZXAQKGO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC3=CC=CC=C3N=C2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC3=CC=CC=C3N=C2)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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